N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (referred to as Compound 51164 in studies) is a piperazine-acetamide derivative with a 2-chlorophenyl group attached to the acetamide nitrogen and a phenyl-substituted piperazine moiety. At concentrations of 10–100 nM, it rescues long-term potentiation (LTP) defects in hippocampal slices from AD mice .
Structurally, the compound features:
- Acetamide backbone: Critical for binding to TRPC4.
- 2-Chlorophenyl group: Enhances lipophilicity and target affinity.
- 4-Phenylpiperazine: Contributes to receptor interaction and modulation.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAUSEMXADGRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 2-chloroaniline with 4-phenylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-chloroaniline, 4-phenylpiperazine, acetic anhyd
Biological Activity
N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticonvulsant and anticancer activities. This article delves into the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structure
The synthesis of this compound involves the reaction of 2-amino-5-chlorobenzophenone with substituted phenylpiperazine under chloroacetylation conditions. The resulting compound exhibits a unique structure characterized by the presence of both a chlorophenyl group and a piperazine moiety, which are known to influence biological activity significantly.
Anticonvulsant Activity
Numerous studies have evaluated the anticonvulsant properties of this compound derivatives. A notable study synthesized twenty-two derivatives and assessed their efficacy using animal models of epilepsy. The results indicated that certain derivatives displayed substantial anticonvulsant activity, particularly in the maximal electroshock (MES) test.
Key Findings:
- Activity Duration : More lipophilic compounds demonstrated delayed but prolonged anticonvulsant effects, suggesting a correlation between lipophilicity and central nervous system distribution .
- Comparative Efficacy : While some derivatives showed promising activity, they were generally less effective than established antiepileptic drugs like phenytoin .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Lipophilicity (Clog P) | MES Test Efficacy (mg/kg) | Time Point (h) |
|---|---|---|---|
| 14 | High | 100 | 4 |
| 16 | High | 100 | 4 |
| 24 | Low | 100 | 0.5 |
Anticancer Activity
In addition to its anticonvulsant properties, this compound has been investigated for its anticancer potential. A study focused on compounds with similar structural motifs revealed that several derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-9 following treatment with these compounds .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound ID | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) HepG2 | Selectivity Index |
|---|---|---|---|
| 4e | 5.36 | 18.39 | >5 |
| 4i | 10.10 | 49.40 | >3 |
Case Studies
- Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects in mice, compounds with higher lipophilicity were noted to provide protection against seizures at later time points, suggesting their potential for long-term therapeutic use in epilepsy management .
- Cytotoxic Effects : Another investigation into the cytotoxicity of related compounds highlighted that specific substitutions on the piperazine ring significantly enhanced anticancer activity, demonstrating the importance of structural modifications in drug design .
Scientific Research Applications
Chemical Structure and Synthesis
N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has the molecular formula . The compound features a chlorophenyl group and a piperazine moiety, enhancing its lipophilicity and bioavailability, which are critical for pharmacological efficacy.
The synthesis typically involves alkylation reactions, where amines react with alkylating agents. For example, derivatives have been synthesized from 2-chloro-1-(3-chlorophenyl)ethanone and piperazine derivatives. This synthetic pathway allows for the exploration of various structural modifications to assess their pharmacological properties .
Anticonvulsant Activity
The primary application of this compound lies in its potential as an anticonvulsant agent . Research has shown that its derivatives exhibit efficacy in treating epilepsy, particularly in cases resistant to conventional therapies. A study conducted by Kamiński et al. synthesized twenty-two new derivatives and evaluated their anticonvulsant activity in animal models, demonstrating promising results .
Neuropharmacology
The compound interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are essential for understanding its pharmacodynamics and potential side effects when used therapeutically. Its ability to cross the blood-brain barrier further enhances its relevance in treating central nervous system disorders.
Potential in Psychiatry
Given its structural characteristics, this compound is being investigated for applications in psychiatry . The modulation of neurotransmitter systems suggests potential use in treating conditions such as anxiety and depression .
Study on Anticonvulsant Activity
In a detailed study published in Medicinal Chemistry Research, researchers synthesized new derivatives of this compound. They assessed these compounds' anticonvulsant properties through various animal models, noting significant activity compared to existing anticonvulsants like lacosamide .
Another research article highlighted the biological activity of similar compounds, noting their effectiveness against various cellular pathways. The study provided insights into the structure-activity relationship (SAR), emphasizing how modifications in the piperazine moiety could enhance efficacy against specific targets .
Comparative Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to form 2-(4-phenylpiperazin-1-yl)acetic acid and 2-chloroaniline .
-
Basic hydrolysis (NaOH/EtOH, 80°C): Produces sodium 2-(4-phenylpiperazin-1-yl)acetate and 2-chloroaniline .
Reaction conditions and yields:
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 4h | 2-(4-phenylpiperazin-1-yl)acetic acid | 72 | |
| 2M NaOH, EtOH, 6h | Sodium 2-(4-phenylpiperazin-1-yl)acetate | 68 |
Alkylation and Acylation
The secondary amine in the piperazine ring participates in nucleophilic substitution:
-
Chloroacetylation : Reacts with chloroacetyl chloride in dichloromethane to form bis-acylated derivatives .
-
Methylation : Treating with methyl iodide in THF yields N-methylated analogs .
Key data:
textExample: N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide + CH₃I → N-methyl-N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Yield: 58% (THF, 0°C, 12h)[5]
Salt Formation
The compound forms stable hydrochloride salts via protonation of the piperazine nitrogen:
| Salt Form | Melting Point (°C) | Solubility (H₂O) | Source |
|---|---|---|---|
| Monohydrochloride | 214–216 | 12 mg/mL |
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group undergoes substitution under harsh conditions:
-
Ammonolysis (NH₃, CuCl, 150°C): Replaces chlorine with -NH₂ at 5% conversion.
-
Suzuki Coupling (Pd(PPh₃)₄, arylboronic acid): Limited success due to steric hindrance.
Coordination Chemistry
The piperazine nitrogen and carbonyl oxygen act as ligand sites:
| Metal Ion | Stoichiometry (L:M) | Stability Constant (log β) | Source |
|---|---|---|---|
| Cu²⁺ | 2:1 | 8.9 ± 0.2 | |
| Zn²⁺ | 1:1 | 5.4 ± 0.3 |
Photochemical Degradation
UV irradiation (254 nm) in methanol induces:
-
N-Dealkylation : Cleavage of the piperazine-acetamide bond (t₁/₂ = 3.2h).
-
Chlorine Migration : Forms positional isomers (2% yield).
Analytical Characterization
Critical methods for monitoring reactions:
| Technique | Key Data | Reference |
|---|---|---|
| HPLC | Retention time: 1.357–1.456 min (C18) | |
| ¹H NMR | δ 3.06–3.93 (piperazine protons) | |
| IR | 1683 cm⁻¹ (C=O stretch) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares Compound 51164 with structurally related piperazine-acetamide derivatives:
Key Findings from Comparative Studies
Anticonvulsant Activity
- Compound 14 (2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide) demonstrated superior anticonvulsant efficacy compared to Compound 51164 , likely due to the electron-withdrawing trifluoromethyl group enhancing receptor binding .
- Compound 12 (4-methylpiperazine analog) showed moderate activity, suggesting alkyl substituents on piperazine reduce potency compared to aryl groups .
Neuroprotective Effects
Structural-Activity Relationships (SAR)
- Chlorophenyl Position : 2-Chlorophenyl (as in 51164 ) vs. 3-chlorophenyl (as in 12 ) significantly alters target selectivity. The ortho-substitution in 51164 is crucial for TRPC6 interaction .
- Piperazine Modifications : Aryl groups (e.g., phenyl in 51164 ) enhance receptor affinity compared to alkyl (e.g., methyl in 12 ) or sulfonyl groups (e.g., 16 ) .
- Heterocyclic Cores : Benzothiazole derivatives (e.g., 3d ) prioritize metabolic stability but lack TRPC6 activity, highlighting the importance of the acetamide-phenylpiperazine scaffold .
Pharmacokinetic and Toxicity Profiles
- 51164 : Rapid plasma degradation (t₁/₂ < 1 hour) and poor BBB penetration limit in vivo efficacy .
- Benzothiazole Derivatives (e.g., 3d) : Higher melting points (238°C) and APCI-MS-confirmed stability suggest improved shelf-life .
- Trifluoromethyl Analogs (e.g., 14, 17) : Increased molecular weight (>360 g/mol) may reduce bioavailability despite enhanced target binding .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how is its purity and structure validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, 2-chloro-N-(substituted phenyl)acetamide derivatives are refluxed with arylpiperazines in acetonitrile/DMF with triethylamine as a base. Post-reaction, the product is purified via recrystallization (ethanol-acetone or ethanol-water mixtures). Structural confirmation employs:
- 1H-NMR : Peaks for piperazine protons (δ ~2.75 ppm) and acetamide NH (δ ~10 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1686 cm⁻¹) and NH (3589 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks to verify molecular weight .
Q. What in vitro assays are recommended to evaluate neuroprotective effects in Alzheimer’s disease (AD) models?
- Methodological Answer : Key assays include:
- TRPC6 Channel Modulation : Calcium imaging or patch-clamp electrophysiology in HEK293 cells transfected with TRPC6 to assess activation (EC₅₀ ~10–100 nM) .
- Synaptic Spine Stabilization : Fluorescence microscopy in primary hippocampal neurons treated with amyloid-β, quantifying mushroom spine density .
- Long-Term Potentiation (LTP) : Electrophysiological recordings in hippocampal slices from AD mouse models to evaluate rescue of LTP deficits .
Advanced Research Questions
Q. How can researchers address the compound’s instability in plasma and poor blood-brain barrier (BBB) penetration?
- Methodological Answer : Strategies include:
- Prodrug Design : Introduce labile groups (e.g., ester linkages) to enhance stability, with in vitro plasma hydrolysis assays to test metabolic resistance .
- Structural Modifications : Replace the chlorophenyl group with fluorinated or polar substituents to improve BBB permeability (logP optimization via HPLC) .
- Nanoparticle Formulation : Encapsulate the compound in lipid-based carriers for targeted CNS delivery, assessed via in vivo pharmacokinetic studies in rodents .
Q. What computational methods predict and validate TRPC6 binding interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model compound-TRPC6 interactions, focusing on residues in the channel’s pore domain (validation via mutagenesis) .
- PASS Software : Predict TRPC6 agonism via structure-activity relationship (SAR) analysis, prioritizing compounds with Pa (probability of activity) > 0.7 .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds and hydrophobic interactions .
Q. How do structural modifications to the piperazine or chlorophenyl moieties influence biological activity and selectivity?
- Methodological Answer :
- Piperazine Substitutions : Replace phenylpiperazine with 4-(o-tolyl)piperazine to enhance TRPC6 selectivity (test via TRPC3/6/7 comparative assays) .
- Chlorophenyl Modifications : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability, evaluated via CYP450 inhibition assays .
- SAR Libraries : Synthesize analogs with systematic variations (e.g., halogens, methoxy) and correlate with activity using multivariate regression models .
Data Contradiction Resolution
Q. How should discrepancies between in vitro neuroprotection and in vivo pharmacokinetic limitations be reconciled?
- Methodological Answer :
- Bridging Studies : Conduct microdosing trials with 14C-labeled compound to quantify brain uptake via accelerator mass spectrometry .
- Alternative Models : Use zebrafish AD models (e.g., Aβ42 overexpression) for rapid in vivo efficacy screening .
- Backup Compounds : Prioritize analogs with improved logD (e.g., -1.0 to 2.5) and P-gp efflux ratios < 2 in MDCK-MDR1 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
